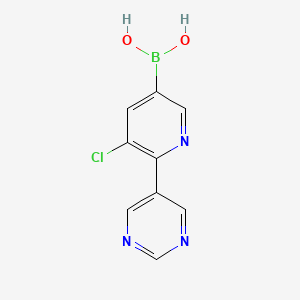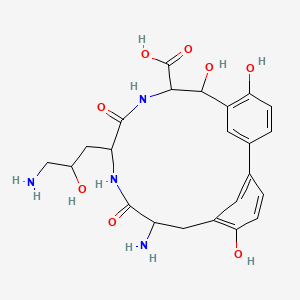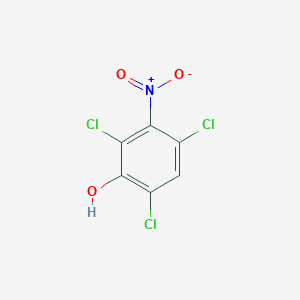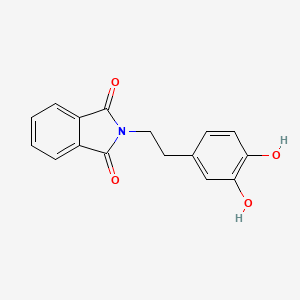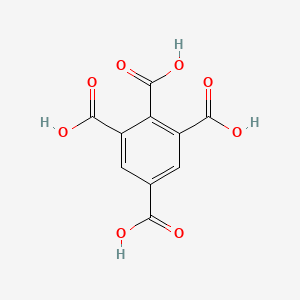
1,2,3,5-Benzene-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C10H6O8. It is a derivative of benzene with four carboxylic acid groups attached to the benzene ring. This compound is known for its role in the synthesis of various coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multidentate ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,5-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzene derivatives with multiple substituents. For example, the oxidation of benzene-1,2,3,5-tetramethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can yield benzene-1,2,3,5-tetracarboxylic acid .
Industrial Production Methods
Industrial production of benzene-1,2,3,5-tetracarboxylic acid typically involves large-scale oxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific industrial setup and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce more highly oxidized compounds, while reduction reactions can yield alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,3,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of benzene-1,2,3,5-tetracarboxylic acid involves its ability to act as a multidentate ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing a suitable environment for the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: Another tetracarboxylic acid derivative of benzene, known for its use in the synthesis of coordination polymers and MOFs.
Benzene-1,3,5-tricarboxylic acid: A tricarboxylic acid derivative of benzene, used in the synthesis of various coordination compounds.
Benzene-1,2,4-tricarboxylic acid: Another tricarboxylic acid derivative, with applications in the synthesis of coordination polymers.
Uniqueness
Benzene-1,2,3,5-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination complexes and materials with unique properties. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .
Eigenschaften
CAS-Nummer |
479-47-0 |
|---|---|
Molekularformel |
C10H6O8 |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
benzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
NHDLVKOYPQPGNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
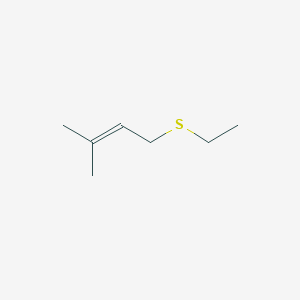
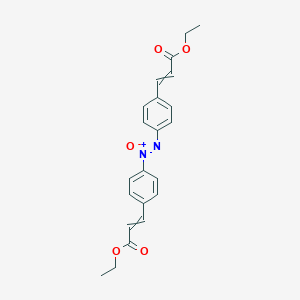
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

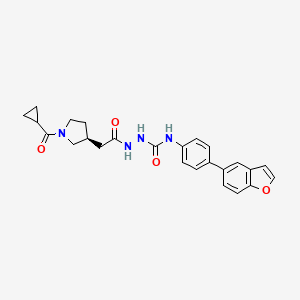
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
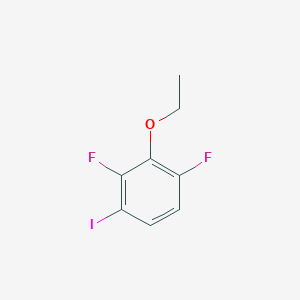
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
